molecular formula C21H21N7O4S2 B2832772 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 852153-62-9

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B2832772
CAS RN: 852153-62-9
M. Wt: 499.56
InChI Key: TUWKNCCBNGBLHC-UHFFFAOYSA-N
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Description

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H21N7O4S2 and its molecular weight is 499.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation for Anti-Inflammatory and Analgesic Properties

Research has explored the synthesis of novel compounds derived from related structures for their potential anti-inflammatory and analgesic activities. For instance, Abu‐Hashem et al. (2020) synthesized compounds with similar structural frameworks showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the potential of these compounds in the development of new therapeutic agents Abu‐Hashem, Al-Hussain, & Zaki, 2020.

Anticancer Activity

Al-Sanea et al. (2020) investigated derivatives with a pyrimidine structure for their in vitro cytotoxic activity against cancer cell lines. Their findings suggest that certain compounds within this category could serve as leads for the development of new anticancer agents, indicating the importance of structural elements similar to the compound for oncological research Al-Sanea, Parambi, & Shaker et al., 2020.

Antimicrobial and Antifungal Applications

The synthesis of new thiazolidin-4-one derivatives, including those related to the compound of interest, has been studied for their antimicrobial activity. Baviskar, Khadabadi, & Deore (2013) developed compounds demonstrating promising in vitro antibacterial and antifungal effects, underscoring the potential of such compounds in combating microbial and fungal infections Baviskar, Khadabadi, & Deore, 2013.

Computational and Pharmacological Assessments

Faheem (2018) focused on the computational and pharmacological evaluation of heterocyclic derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research demonstrates the multifaceted applications of these compounds in medicinal chemistry and pharmacology Faheem, 2018.

Design and Synthesis for Biological Activities

Research by Wanare (2022) into novel thiopyrimidine-glucuronide compounds with promising biological activities exemplifies the ongoing efforts to harness the therapeutic potential of these complex molecules. The study elaborates on innovative synthesis techniques and potential applications in drug discovery Wanare, 2022.

properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O4S2/c1-3-32-15-6-4-14(5-7-15)28-16(8-13-9-17(29)24-19(31)23-13)26-27-21(28)34-11-18(30)25-20-22-12(2)10-33-20/h4-7,9-10H,3,8,11H2,1-2H3,(H,22,25,30)(H2,23,24,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWKNCCBNGBLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC(=CS3)C)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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